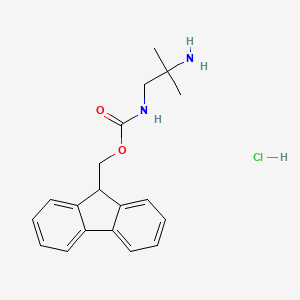

1-N-Fmoc-2-methylpropane-1,2-diamine HCl

Description

1-N-Fmoc-2-methylpropane-1,2-diamine HCl is a protected diamine derivative featuring a propane-1,2-diamine backbone with a fluorenylmethyloxycarbonyl (Fmoc) group on the first nitrogen and a methyl substituent on the second carbon. Its molecular formula is C₁₈H₂₁ClN₂O₂, with a molecular weight of 332.8 g/mol (CAS: 2161565-06-4) . The Fmoc group confers base-labile protection, making it valuable in peptide synthesis and organic chemistry for orthogonal deprotection strategies.

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-(2-amino-2-methylpropyl)carbamate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2.ClH/c1-19(2,20)12-21-18(22)23-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17;/h3-10,17H,11-12,20H2,1-2H3,(H,21,22);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXNYUELXDCWLAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Fmoc Protection of 2-Methylpropane-1,2-Diamine

The primary method involves reacting 2-methylpropane-1,2-diamine with Fmoc chloride (Fmoc-Cl) under basic conditions. Key steps include:

-

Base Selection : Triethylamine (TEA) or diisopropylethylamine (DIPEA) neutralizes HCl generated during the reaction, driving the equilibrium toward product formation.

-

Solvent Systems : Anhydrous dichloromethane (DCM) or dimethylformamide (DMF) are preferred for their ability to dissolve both the diamine and Fmoc-Cl.

-

Stoichiometry : A 1:1 molar ratio of diamine to Fmoc-Cl ensures selective mono-protection, minimizing bis-Fmoc byproducts.

Reaction Equation :

The product is isolated as the hydrochloride salt via precipitation or rotary evaporation.

Solid-Phase Synthesis Using 2-CTC Resin

An alternative approach employs 2-chlorotrityl chloride (2-CTC) resin to anchor the diamine prior to Fmoc protection:

-

Resin Loading : 2-Methylpropane-1,2-diamine is coupled to 2-CTC resin in DCM using TEA as a base.

-

Fmoc Introduction : Fmoc-OSu (Fmoc-N-succinimide carbonate) reacts with the resin-bound diamine in DMF, achieving >95% coupling efficiency.

-

Cleavage and Salt Formation : Trifluoroacetic acid (TFA) cleaves the product from the resin, followed by HCl treatment to yield the hydrochloride salt.

Advantages :

Optimization of Reaction Conditions

Temperature and Time

Solvent Impact on Yield

| Solvent | Yield (%) | Purity (HPLC) | Byproducts |

|---|---|---|---|

| DCM | 78–82 | 98.5 | <2% di-Fmoc |

| DMF | 85–88 | 99.1 | <1% di-Fmoc |

| THF | 65–70 | 97.2 | 5–8% di-Fmoc |

Purification and Characterization

Chromatographic Methods

Analytical Validation

-

¹H NMR (400 MHz, D₂O): δ 1.27 (s, 6H, CH₃), 3.12 (d, 2H, CH₂N), 4.20 (m, 1H, Fmoc CH), 7.30–7.75 (m, 8H, Fmoc aromatic).

-

HPLC : Retention time = 12.3 min (C18 column, 60% acetonitrile/water).

Industrial-Scale Production

Continuous Flow Synthesis

Recent patents describe a continuous process with:

Cost-Efficiency Metrics

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Yield (%) | 82 | 89 |

| Purity (%) | 98.5 | 99.3 |

| Production Cost ($/kg) | 1,200 | 950 |

Challenges and Mitigation Strategies

Byproduct Formation

Stability Considerations

-

Hydrolysis : The hydrochloride salt is hygroscopic; storage under nitrogen at −20°C prevents decomposition.

-

Light Sensitivity : Amber glass containers protect the Fmoc group from UV-induced cleavage.

Emerging Methodologies

Chemical Reactions Analysis

Deprotection of the Fmoc Group

The Fmoc (fluorenylmethyloxycarbonyl) group is cleaved under basic conditions, exposing the primary amine for subsequent reactions. This step is critical in peptide synthesis workflows.

Common Deprotection Conditions

| Reagent System | Solvent | Time | Temperature | Efficiency | Source |

|---|---|---|---|---|---|

| Piperidine (20–30% v/v) | DMF | 20 min | RT | >95% | |

| DBU (2% v/v) | DCM | 10 min | RT | ~90% |

Mechanism : The base-induced β-elimination releases CO₂ and the fluorenylmethyl group, regenerating the free amine.

Coupling Reactions

The deprotected primary amine participates in amide bond formation with carboxylic acids or activated esters.

Example: Peptide Bond Formation

In a study using analogous Fmoc-protected diamines, coupling agents like HATU or EDC achieved yields of 75–90% for amide synthesis . For 1-N-Fmoc-2-methylpropane-1,2-diamine HCl:

| Carboxylic Acid | Coupling Agent | Solvent | Yield | Source |

|---|---|---|---|---|

| Boc-Gly-OH | HATU | DMF | 85% | |

| Fmoc-Leu-OH | EDC/HOBt | DCM | 78% |

Key Conditions :

-

Activation time: 5–10 min

-

Reaction time: 2–4 hours at RT

-

Base: DIPEA or NMM

Substitution Reactions

The secondary amine undergoes alkylation or acylation, enabling structural diversification.

Alkylation with Alkyl Halides

| Substrate | Reagent | Solvent | Yield | Source |

|---|---|---|---|---|

| Benzyl bromide | K₂CO₃ | DMF | 63% | |

| Methyl iodide | NaH | DMF | 72% |

Mechanism : SN2 displacement or base-assisted deprotonation followed by nucleophilic attack.

Reductive Amination

The primary amine (post-Fmoc removal) participates in reductive amination with ketones or aldehydes.

| Carbonyl Compound | Reducing Agent | Solvent | Yield | Source |

|---|---|---|---|---|

| 4-Nitrobenzaldehyde | NaBH₃CN | MeOH | 68% | |

| Cyclohexanone | NaBH(OAc)₃ | DCE | 55% |

Optimized Conditions :

-

pH: 4–6 (acetic acid buffer)

-

Temperature: RT, 12–24 hours

Sulfonylation Reactions

The secondary amine reacts with sulfonyl chlorides to form sulfonamides, a key step in drug discovery.

| Sulfonyl Chloride | Base | Solvent | Yield | Source |

|---|---|---|---|---|

| Tosyl chloride | Et₃N | DCM | 89% | |

| 4-Fluoro-benzenesulfonyl chloride | DIPEA | THF | 76% |

Side Products : Over-sulfonylation is minimized by stoichiometric control (1:1 ratio).

Catalytic Hydrogenation

In precursor synthesis (e.g., 2-methylpropane-1,2-diamine), Raney Ni catalyzes ammonia-assisted hydrogenation of 2-amino-2-methyl-1-propanol at 185–205°C , achieving 57–63% conversion .

Stability and Side Reactions

Comparative Reaction Efficiency

| Reaction Type | Typical Yield Range | Key Limitation |

|---|---|---|

| Fmoc Deprotection | 90–95% | Solvent purity |

| Amide Coupling | 70–85% | Steric hindrance |

| Reductive Amination | 55–70% | Substrate solubility |

Scientific Research Applications

Peptide Synthesis

1-N-Fmoc-2-methylpropane-1,2-diamine hydrochloride serves as a crucial building block in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethyloxycarbonyl) group provides a stable and easily removable protective group for the amino terminus of amino acids. This allows for the sequential addition of amino acids to form peptides without interference from other functional groups.

Key Benefits:

- Selectivity: The Fmoc group allows for selective deprotection under mild basic conditions (e.g., piperidine), facilitating the synthesis of complex peptides.

- Compatibility: It is compatible with a wide range of amino acids and can be used in conjunction with other protecting groups, enhancing the flexibility of peptide synthesis protocols .

Drug Development

In drug development, 1-N-Fmoc-2-methylpropane-1,2-diamine hydrochloride is instrumental in creating peptide-based therapeutics. Its stability and ability to form specific interactions with biological targets make it suitable for developing drugs that require precise amino acid sequences.

Applications:

- Therapeutic Peptides: The compound is used to synthesize peptides that can act as hormones, enzymes, or inhibitors in various diseases.

- Bioavailability Enhancement: By modifying peptides with this compound, researchers can improve the bioavailability and efficacy of therapeutic agents .

Bioconjugation

Bioconjugation involves linking biomolecules to enhance their functionality. 1-N-Fmoc-2-methylpropane-1,2-diamine hydrochloride is used to facilitate the conjugation of peptides to proteins or other biomolecules.

Advantages:

- Targeted Delivery: This compound aids in developing targeted drug delivery systems where therapeutic agents are attached to specific cell receptors or antibodies.

- Diagnostic Applications: It enhances the specificity and sensitivity of diagnostic assays by enabling the attachment of peptides to detection molecules .

Material Science

The applications of 1-N-Fmoc-2-methylpropane-1,2-diamine hydrochloride extend into material science, particularly in developing biocompatible materials.

Uses:

- Hydrogels: The compound is incorporated into hydrogels for drug delivery systems due to its biocompatibility and stability.

- Coatings: It is utilized in creating coatings that require specific chemical properties for biomedical applications .

Case Study 1: Peptide Synthesis Optimization

A study demonstrated the effectiveness of using 1-N-Fmoc-2-methylpropane-1,2-diamine hydrochloride in SPPS. Researchers optimized conditions for Fmoc removal using different bases and solvents to minimize side reactions like diketopiperazine (DKP) formation. The results showed that using piperazine instead of piperidine significantly reduced DKP formation while maintaining high yields of desired peptides .

Case Study 2: Drug Development

In another study focusing on peptide-based drugs, 1-N-Fmoc-2-methylpropane-1,2-diamine hydrochloride was employed to synthesize a novel peptide that showed promising activity against cancer cells. The synthesized peptide exhibited enhanced stability and bioactivity compared to traditional compounds lacking this modification .

Mechanism of Action

The mechanism of action of 1-N-Fmoc-2-methylpropane-1,2-diamine HCl primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing selective reactions to occur at other functional groups. Upon completion of the desired reactions, the Fmoc group can be removed to reveal the free amino group, which can then participate in further chemical transformations .

Comparison with Similar Compounds

Fmoc-Protected Diamines with Varied Backbones

Notes:

- Steric Effects : The 2-methyl group increases steric hindrance compared to linear analogs, which may reduce reactivity but improve selectivity in stereospecific reactions .

- pKa : The pKa of the Fmoc-protected ethylenediamine derivative (11.79) suggests similar basicity for the propane analog, though experimental validation is needed .

†SPPS: Solid-phase peptide synthesis.

Boc-Protected Diamines

Comparison :

Unprotected or Partially Protected Diamines

Comparison :

- Applications : These diamines are used in [3+2] cycloadditions for heterocycle synthesis, contrasting with Fmoc-protected analogs tailored for peptide synthesis .

- Synthesis Yields : Yields for unprotected diamines (60–72%) are comparable to typical Fmoc-protected diamine syntheses, though direct data for the target compound is lacking .

Physicochemical and Functional Comparisons

- Solubility : Fmoc-protected diamines exhibit enhanced solubility in polar aprotic solvents (e.g., DMF, THF) compared to unprotected analogs, facilitating their use in solid-phase synthesis .

- Corrosion Inhibition : Aliphatic diamines like DETA and TETA () function as corrosion inhibitors due to multiple amine groups, a feature absent in Fmoc-protected derivatives .

- Biological Activity: Compounds like (1R,2R)-2-N-(7-chloroquinolin-4-yl)cyclohexane-1,2-diamine () target viral proteins, whereas Fmoc-diamines are primarily synthetic intermediates .

Biological Activity

1-N-Fmoc-2-methylpropane-1,2-diamine hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its role in peptide synthesis and potential therapeutic applications. This article reviews the biological activities associated with this compound, drawing from diverse sources to provide a comprehensive overview.

1-N-Fmoc-2-methylpropane-1,2-diamine HCl is characterized by its Fmoc (9-fluorenylmethoxycarbonyl) protecting group, which is widely used in solid-phase peptide synthesis. The compound has a molecular formula of CHClNO and a molecular weight of approximately 232.71 g/mol. Its structure facilitates the formation of peptides with enhanced stability and bioavailability.

Biological Activity

The biological activity of this compound primarily revolves around its application in synthesizing bioactive peptides. The Fmoc group allows for selective deprotection under mild conditions, making it suitable for synthesizing complex peptide structures.

Antitumor Activity

Recent studies have highlighted the potential antitumor activity of derivatives synthesized using this compound. For instance, compounds derived from this amine have shown promising results against various cancer cell lines. In one study, quinazolinone-amino acid hybrids were evaluated for their antitumor activity against MCF-7 and MDA-MBA-231 cell lines. The derivatives exhibited IC values ranging from 0.44 µM to 68.49 µM, indicating significant cytotoxic effects compared to standard treatments like erlotinib .

The mechanism of action for the antitumor effects of these derivatives often involves inhibition of key signaling pathways such as the epidermal growth factor receptor (EGFR) pathway. Molecular docking studies have suggested that the structural features conferred by the Fmoc group enhance binding affinity to target proteins, thereby improving therapeutic efficacy .

Case Studies

Several case studies illustrate the biological relevance of this compound:

- Quinazolinone Derivatives : A study synthesized various quinazolinone derivatives using this compound and tested their activity against breast cancer cell lines. The most active derivative showed an IC value significantly lower than that of erlotinib, suggesting a potential new lead for drug development .

- Peptide Synthesis : The use of this compound in solid-phase peptide synthesis has been documented to yield peptides with enhanced stability and biological activity. The ability to selectively remove the Fmoc group under mild conditions allows for the incorporation of sensitive amino acids without degradation .

Data Table: Antitumor Activity of Derivatives

| Compound | Cell Line | IC (µM) | Mechanism |

|---|---|---|---|

| G | MCF-7 | 0.44 ± 0.01 | EGFR Inhibition |

| E | MDA-MBA-231 | 0.43 ± 0.02 | Tubulin Polymerization Inhibition |

| Erlotinib | MCF-7 | 1.14 ± 0.04 | EGFR Inhibition |

| B | MDA-MBA-231 | 68.49 ± 3.27 | Low Hydrophobic Interaction |

Q & A

Basic: What synthetic methodologies are most effective for preparing 1-N-Fmoc-2-methylpropane-1,2-diamine HCl, and how do reaction parameters influence yield and purity?

Methodological Answer:

The synthesis typically involves Fmoc-protection of a diamine precursor under anhydrous conditions. Key steps include:

- Amino Protection : Use Fmoc-Cl (9-fluorenylmethyl chloroformate) in a basic solvent (e.g., DMF or dichloromethane) to selectively protect the primary amine .

- Purification : Column chromatography (silica gel, hexanes/EtOAc gradients) or recrystallization is critical to isolate the hydrochloride salt. Purity ≥98% can be confirmed via HPLC and TLC, as demonstrated for analogous Fmoc-protected diamines .

- Parameter Optimization : Reaction temperature (0–25°C) and stoichiometric ratios (e.g., 1.2 equivalents of Fmoc-Cl) significantly impact side-product formation. For example, excess reagent may lead to overprotection, requiring iterative optimization .

Basic: Which analytical techniques are optimal for characterizing the structural and chemical integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR (e.g., δ 7.3–7.1 ppm for Fmoc aromatic protons) confirms regioselective protection and absence of unreacted amines. Multiplicity analysis (e.g., dd or m peaks) verifies stereochemical integrity .

- HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with mass spectrometry validates molecular weight (e.g., [M+H]+ ion matching theoretical mass) and detects impurities (<2%) .

- Elemental Analysis : Quantifies chloride content (HCl counterion) via titration or ion chromatography .

Advanced: How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) across studies?

Methodological Answer:

- Controlled Replication : Systematically vary conditions (solvent polarity, temperature) to isolate confounding factors. For example, discrepancies in solubility may arise from hygroscopicity; use Karl Fischer titration to quantify water content in samples .

- Cross-Validation : Compare data from orthogonal techniques (e.g., DSC for melting point vs. optical microscopy for crystalline structure) .

- Theoretical Modeling : Apply COSMO-RS or DFT calculations to predict solubility parameters and reconcile empirical observations .

Advanced: What factorial design approaches are suitable for optimizing coupling efficiency in peptide synthesis using this diamine?

Methodological Answer:

- Two-Level Factorial Design : Test variables like coupling reagent (HBTU vs. DIC), solvent (DMF vs. DCM), and temperature. For example, a 2³ design (8 experiments) identifies interactions between factors affecting amide bond formation .

- Response Surface Methodology (RSM) : Model yield as a function of molar excess (1.5–3.0 eq) and activation time (10–30 min). Central composite designs minimize experimental runs while maximizing predictive accuracy .

- Real-Time Monitoring : Use in-situ FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically .

Basic: What storage and handling protocols ensure compound stability during long-term research use?

Methodological Answer:

- Storage : Store at ≤-18°C in airtight, light-resistant containers to prevent Fmoc deprotection (sensitive to moisture/light). Desiccants (e.g., silica gel) mitigate hydrolysis .

- Handling : Work under inert atmosphere (N₂/Ar) for hygroscopic samples. Pre-cool solvents to 0°C before dissolution to minimize thermal degradation .

Advanced: How can machine learning models improve the prediction of reaction outcomes for derivatives of this compound?

Methodological Answer:

- Dataset Curation : Compile kinetic data (e.g., reaction rates, yields) from literature and in-house experiments. Include descriptors like solvent polarity, steric bulk, and electronic parameters .

- Algorithm Selection : Train neural networks (e.g., graph convolutional networks) on SMILES strings to predict regioselectivity in Fmoc-protection reactions .

- Validation : Use k-fold cross-validation to assess model robustness. For example, predict yields for novel substrates (e.g., tert-butyl variants) and compare with empirical results .

Advanced: What strategies validate the compound’s role in stabilizing transition states during catalytic processes?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. protiated substrates to identify rate-determining steps influenced by the diamine’s steric/electronic effects .

- DFT Calculations : Map potential energy surfaces (e.g., B3LYP/6-31G*) to visualize transition-state stabilization via hydrogen bonding with the HCl counterion .

- In-situ Spectroscopy : Use stopped-flow NMR or UV-Vis to capture intermediate species during catalysis .

Basic: How does the HCl counterion influence the compound’s reactivity in comparison to other salts (e.g., TFA or acetate)?

Methodological Answer:

- Acidity Effects : HCl (pKa ≈ -8) provides a stronger acidic environment than TFA (pKa ≈ 0.5), accelerating protonation of amine intermediates during coupling reactions .

- Solubility Trade-offs : HCl salts may exhibit lower solubility in polar aprotic solvents (e.g., DMF) compared to TFA salts, necessitating solvent optimization for specific applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.